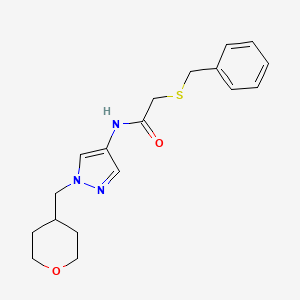

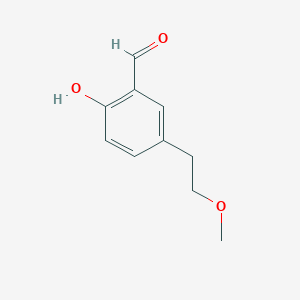

![molecular formula C17H17N3O B2724486 2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one CAS No. 1406392-75-3](/img/structure/B2724486.png)

2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one

カタログ番号:

B2724486

CAS番号:

1406392-75-3

分子量:

279.343

InChIキー:

RPQDFWLDFGGRKB-GFCCVEGCSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

An efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Chemical Reactions Analysis

While specific chemical reactions involving PEAQ are not detailed in the search results, it’s worth noting that quinazolin-4 (3H)-ones, to which PEAQ belongs, can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .科学的研究の応用

Anticancer Applications

- Synthesis and Anticancer Activity: A study by Noolvi and Patel (2013) highlighted the synthesis of quinazoline derivatives, including a similar structural motif, showing remarkable activity against CNS SNB-75 cancer cell line. By utilizing rational approach and QSAR techniques, these derivatives were identified as potent inhibitors of EGFR-tyrosine kinase, suggesting a promising framework for antitumor agents development (Noolvi & Patel, 2013).

Antimicrobial and Antifungal Properties

- Antibacterial and Antifungal Activities: Alagarsamy et al. (2007) synthesized novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones, demonstrating significant antibacterial and antifungal activities against pathogenic bacteria and fungi. This underscores the potential of quinazolin-4-one derivatives as effective antimicrobial agents (Alagarsamy et al., 2007).

Herbicidal Applications

- Herbicidal Evaluation: Research conducted by Aibibuli et al. (2012) on 4H-3,1-benzoxazin-4-ones and 3H-quinazolin-4-ones revealed high levels of phytotoxicity against model plants, indicating potential as plant hormone inhibitors. These findings open avenues for exploring quinazolin-4-ones as herbicides (Aibibuli et al., 2012).

Antiviral and Anti-TMV Activities

- Antiviral Activity: A study on the synthesis of fluorine-containing 4-arylaminoquinazolines by Lipunova et al. (2012) explored their antiviral properties, especially against monkeypox and smallpox vaccine viruses. The presence of fluorinated quinazoline derivatives showcased potential in the search for new active substances (Lipunova et al., 2012).

Anti-Tubercular Agents

- Anti-Tubercular Activity: Nagaladinne, Hindustan, and Nayakanti (2020) synthesized N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked with 1,3-thiazole hybrids, showing potent anti-tubercular activity. Docking studies highlighted their significant interaction with Mycobacterium tuberculosis, suggesting a promising direction for developing new anti-tubercular drugs (Nagaladinne et al., 2020).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one involves the reaction of 2-aminobenzophenone with (1R)-1-phenylethylamine followed by cyclization with formaldehyde.", "Starting Materials": [ "2-aminobenzophenone", "(1R)-1-phenylethylamine", "formaldehyde" ], "Reaction": [ "Step 1: 2-aminobenzophenone is reacted with (1R)-1-phenylethylamine in the presence of a suitable solvent and a catalyst to form the intermediate 2-[[[(1R)-1-phenylethyl]amino]methyl]benzophenone.", "Step 2: The intermediate is then reacted with formaldehyde in the presence of an acid catalyst to form the final product, 2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one.", "Step 3: The product is purified by recrystallization or chromatography." ] } | |

CAS番号 |

1406392-75-3 |

分子式 |

C17H17N3O |

分子量 |

279.343 |

IUPAC名 |

2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one |

InChI |

InChI=1S/C17H17N3O/c1-12(13-7-3-2-4-8-13)18-11-16-19-15-10-6-5-9-14(15)17(21)20-16/h2-10,12,18H,11H2,1H3,(H,19,20,21)/t12-/m1/s1 |

InChIキー |

RPQDFWLDFGGRKB-GFCCVEGCSA-N |

SMILES |

CC(C1=CC=CC=C1)NCC2=NC3=CC=CC=C3C(=O)N2 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

2-(benzylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-...

Cat. No.: B2724403

CAS No.: 1795418-85-7

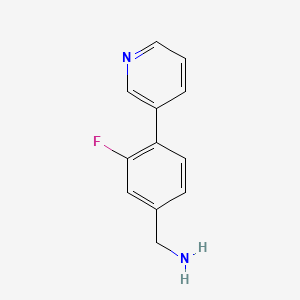

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanami...

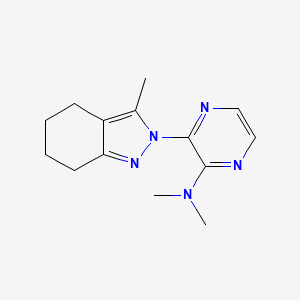

Cat. No.: B2724406

CAS No.: 364624-04-4

N,N-dimethyl-3-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-...

Cat. No.: B2724408

CAS No.: 2415541-13-6

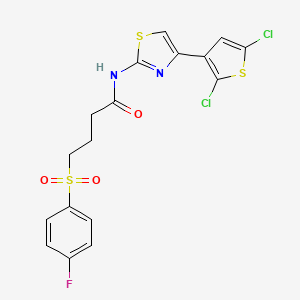

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-flu...

Cat. No.: B2724409

CAS No.: 941950-72-7

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide](/img/structure/B2724406.png)

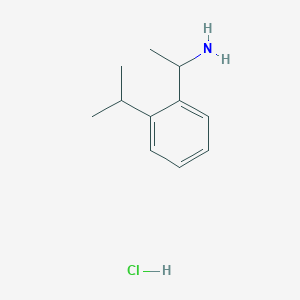

![Ethyl 2-[6-(2,5-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2724413.png)

![2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid](/img/structure/B2724415.png)

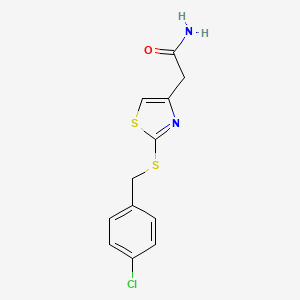

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2724416.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2724424.png)

![3-[1-(4-Methylphthalazin-1-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2724425.png)